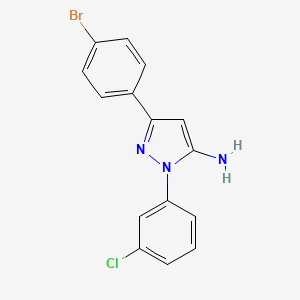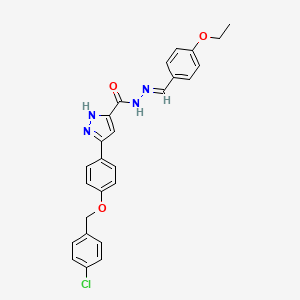![molecular formula C26H23Cl2N5OS B12030212 2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide](/img/structure/B12030212.png)
2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4,5-Bis(4-chlorophényl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(4-isopropylphényl)méthylidène]acétohydrazide est un composé organique complexe appartenant à la classe des dérivés de triazole. Ce composé se caractérise par sa structure unique, qui comprend un cycle triazole, des groupes chlorophényles et une partie acétohydrazide. Il a suscité l'intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
La synthèse de 2-{[4,5-Bis(4-chlorophényl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(4-isopropylphényl)méthylidène]acétohydrazide implique généralement plusieurs étapes. Le processus commence par la préparation du cycle triazole, suivie de l'introduction de groupes chlorophényles. Les étapes finales impliquent la formation de la partie acétohydrazide et la liaison sulfanyl. Des conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont cruciales pour la synthèse réussie de ce composé .
Analyse Des Réactions Chimiques
Ce composé subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés d'hydrazine.
Applications de la recherche scientifique
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : La recherche a montré son potentiel en tant qu'agent antimicrobien et antifongique.
Médecine : Il est étudié pour son utilisation potentielle dans le développement de nouveaux produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires spécifiques. On pense que le cycle triazole et les groupes chlorophényles jouent un rôle crucial dans son activité biologique. Le composé peut se lier aux enzymes et aux récepteurs, inhibant leur fonction et conduisant à divers effets biologiques. Les voies exactes et les cibles moléculaires sont encore à l'étude, mais des études préliminaires suggèrent son potentiel en tant qu'inhibiteur enzymatique .
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Research has shown its potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential use in developing new pharmaceuticals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and chlorophenyl groups are believed to play a crucial role in its biological activity. The compound can bind to enzymes and receptors, inhibiting their function and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor .
Comparaison Avec Des Composés Similaires
Des composés similaires comprennent d'autres dérivés de triazole avec des groupes chlorophényles. Ces composés partagent certaines similitudes structurales mais diffèrent par leurs substituants et groupes fonctionnels spécifiques. Par exemple :
- 2-{[4,5-Bis(4-méthoxyphényl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(2-fluorophényl)méthylidène]acétohydrazide
- 2-{[4,5-Bis(4-méthylphényl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(3-chlorophényl)méthylidène]acétohydrazide Ces composés présentent des propriétés chimiques et biologiques différentes, soulignant le caractère unique de 2-{[4,5-Bis(4-chlorophényl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(4-isopropylphényl)méthylidène]acétohydrazide .
Propriétés
Formule moléculaire |
C26H23Cl2N5OS |
|---|---|
Poids moléculaire |
524.5 g/mol |
Nom IUPAC |
2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H23Cl2N5OS/c1-17(2)19-5-3-18(4-6-19)15-29-30-24(34)16-35-26-32-31-25(20-7-9-21(27)10-8-20)33(26)23-13-11-22(28)12-14-23/h3-15,17H,16H2,1-2H3,(H,30,34)/b29-15+ |
Clé InChI |
AENWETOFSJWSMW-WKULSOCRSA-N |
SMILES isomérique |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(4-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12030131.png)

![4-{(1E)-1-[2-({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B12030140.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12030145.png)

![(5E)-5-[4-(Allyloxy)-3-methoxybenzylidene]-2-phenyl[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12030153.png)

![ethyl 2-[3-(4-butoxybenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12030164.png)
![3-((E)-3-Phenyl-allylsulfanyl)-5-(3,4,5-trimethoxy-phenyl)-[1,2,4]triazol-4-ylamine](/img/structure/B12030167.png)

![methyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12030175.png)
![3-[3-(Methylsulfanyl)phenyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12030179.png)
![3-[(2-Fluorophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12030181.png)
![(5E)-5-(4-fluorobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12030192.png)
